

# Measuring PROTAC Binding Affinity: A Comparative Guide to SPR and ITC

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For researchers, scientists, and drug development professionals, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is critical for optimizing their therapeutic potential. This guide provides an objective comparison of two leading biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for characterizing these interactions, complete with experimental data and detailed protocols.

PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system. They work by forming a ternary complex, simultaneously binding a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The stability and kinetics of this ternary complex are paramount to a PROTAC's efficacy, making precise measurement of binding affinities essential.

## At a Glance: SPR vs. ITC for PROTAC Analysis

Feature	Surface Plasmon Resonance (SPR)	Isothermal Titration Calorimetry (ITC)
Primary Output	Kinetic rate constants ( $k_{on}$ , $k_{off}$ ), Affinity ( $K_D$ )	Affinity ( $K_D$ ), Stoichiometry ( $n$ ), Enthalpy ( $\Delta H$ ), Entropy ( $\Delta S$ )
Throughput	Higher, with capabilities for automated, multi-sample analysis.[1]	Lower, experiments are run sequentially.[2][3]
Sample Consumption	Lower, especially for the immobilized ligand.	Higher, requires larger quantities of both protein and PROTAC.[2]
Immobilization	Requires immobilization of one binding partner to a sensor chip.	Solution-based, no immobilization or labeling required.[4]
Information	Provides real-time kinetic data, crucial for understanding the dynamic nature of the ternary complex.[2][5]	Delivers a complete thermodynamic profile of the binding event in a single experiment.[4][5]
Key Advantage	Ability to measure kinetic parameters (association and dissociation rates), which correlate with cellular degradation rates.[5][6]	Considered the "gold standard" for a detailed thermodynamic understanding of molecular interactions.[4][5]

## Quantitative Data Comparison

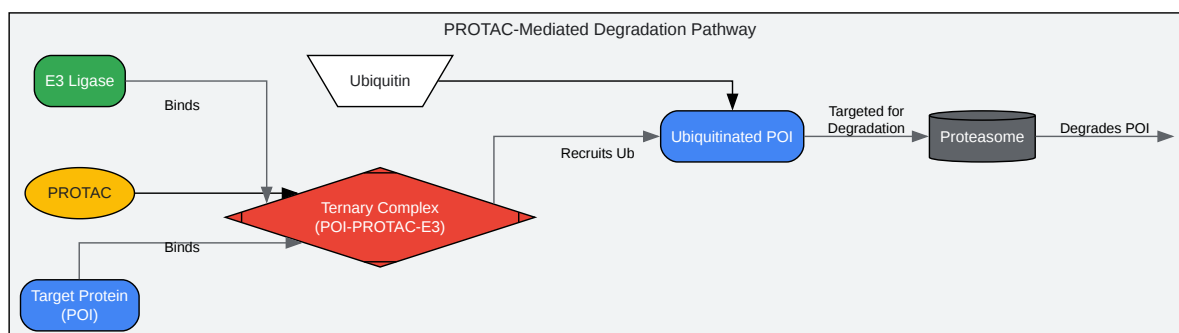
The following table presents a summary of binding data for the PROTAC MZ1, which targets bromodomains (like BRD4<sup>(BD2)</sup>) to the VHL E3 ligase. These values, derived from published studies, demonstrate the comparable affinity ( $K_D$ ) measurements obtained by both SPR and ITC, while highlighting SPR's unique ability to provide kinetic constants.

Interaction	Method	K <sub>D</sub> (nM)	k <sub>on</sub> (M <sup>-1</sup> s <sup>-1</sup> )	k <sub>off</sub> (s <sup>-1</sup> )	Cooperativity (α)	Reference
Binary: MZ1 + VHL	SPR	27	1.8 x 10 <sup>5</sup>	4.8 x 10 <sup>-3</sup>	N/A	[6]
ITC	67	N/A	N/A	N/A	[7]	
Ternary: VHL + MZ1:BRD4 ^(BD2)	SPR	1.6	1.1 x 10 <sup>6</sup>	1.8 x 10 <sup>-3</sup>	~17	[6]
ITC	4.4	N/A	N/A	~15	[7]	

Note: Cooperativity (α) is calculated as the ratio of the binary K<sub>D</sub> to the ternary K<sub>D</sub>. A value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[6][8]

## Visualizing the Process

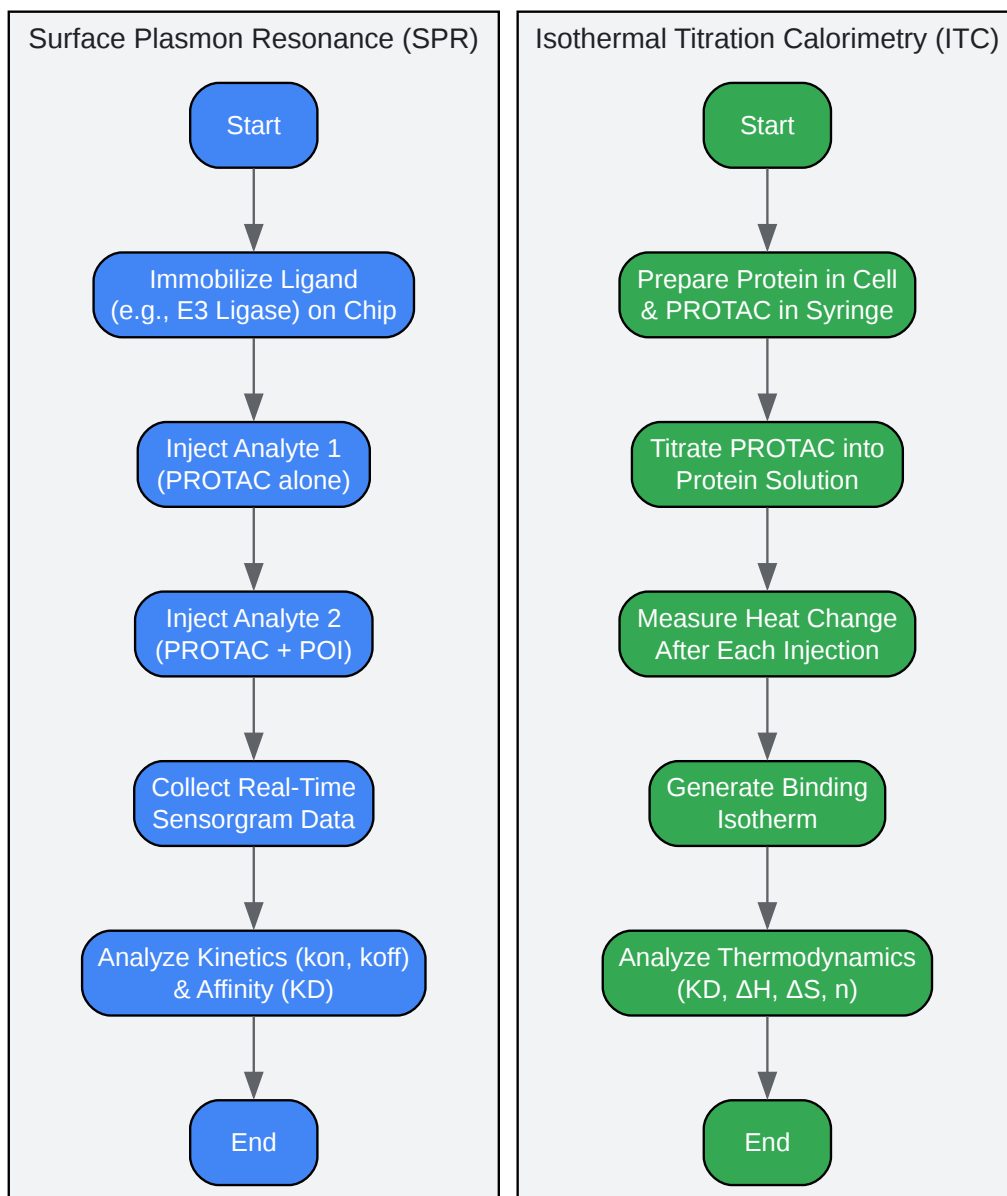
To better understand the workflow and the underlying biological mechanism, the following diagrams have been generated.



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Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow: SPR vs. ITC



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Caption: Comparative workflow for SPR and ITC experiments.

## Detailed Experimental Protocols

### Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

This protocol is a generalized procedure for analyzing PROTAC-induced ternary complex formation where the E3 ligase is immobilized.

- Protein Preparation and Immobilization:
  - Express and purify the E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) and the target POI. It is advantageous to use a tagged E3 ligase (e.g., AviTag for site-specific biotinylation) for uniform immobilization on a streptavidin-coated sensor chip.[6]
  - Prepare a running buffer that ensures protein stability, for example, HEPES-buffered saline with Tween-20 (HBS-T).
  - Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip surface to a desired density. A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[1]
- Binary Interaction Analysis:
  - Prepare a dilution series of the PROTAC in running buffer.
  - Inject the PROTAC concentrations over the immobilized E3 ligase surface to measure the binary binding kinetics ( $k_{on}$ ,  $k_{off}$ ) and affinity ( $K_D$ ).[6] This is typically done in a multi-cycle kinetic format.[9]
- Ternary Interaction Analysis:
  - Prepare a similar dilution series of the PROTAC. To each PROTAC concentration, add a near-saturating concentration of the POI (typically 20-50 times the binary  $K_D$  of the

PROTAC for the POI).[1] Allow this mixture to pre-incubate to form the PROTAC:POI complex.

- Inject the pre-incubated PROTAC:POI mixtures over the E3 ligase surface.[6][9]
- Due to the often slow dissociation of stable ternary complexes, a single-cycle kinetic (SCK) format is frequently used to avoid surface regeneration between injections.[6][9]
- Data Analysis:
  - Reference-subtract the sensorgrams (using a blank channel) and buffer blanks.
  - Fit the kinetic data to a suitable binding model, such as a 1:1 Langmuir model, to determine the kinetic and affinity constants for both the binary and ternary interactions.[9]
  - Calculate the cooperativity factor ( $\alpha$ ) by dividing the  $K_D$  of the binary interaction (PROTAC to E3) by the  $K_D$  of the ternary interaction (PROTAC:POI complex to E3).

## Isothermal Titration Calorimetry (ITC) Protocol

This protocol outlines a general approach for determining the thermodynamics of binary and ternary complex formation.

- Sample Preparation:
  - Express and purify high concentrations of the E3 ligase and POI. All components (proteins and PROTAC) must be in an identical, matched buffer to avoid heats of dilution.[10]
  - Thoroughly degas all solutions before use.
- Binary Interaction Analysis (e.g., PROTAC into E3 Ligase):
  - Set the experimental temperature (e.g., 25°C).[4]
  - Load the E3 ligase solution into the sample cell (e.g., 10-20  $\mu$ M).[4]
  - Load the PROTAC solution into the injection syringe at a concentration 10-20 times that of the protein in the cell.[4]

- Perform a series of small, spaced injections (e.g., 1-2  $\mu\text{L}$ ) of the PROTAC into the cell containing the E3 ligase.
- Record the heat released or absorbed after each injection.
- Ternary Interaction Analysis (e.g., PROTAC:POI into E3 Ligase):
  - To measure the binding of the pre-formed PROTAC:POI complex to the E3 ligase, the setup is similar to the binary experiment.
  - Load the E3 ligase into the sample cell.
  - In the syringe, prepare a solution containing the PROTAC and a saturating concentration of the POI to ensure the majority of the PROTAC is in a binary complex with the POI.[11]
  - Titrate the PROTAC:POI complex from the syringe into the E3 ligase solution in the cell and record the resulting heat changes.[8]
- Data Analysis:
  - Integrate the heat-flow peaks for each injection to generate a binding isotherm (a plot of heat change versus the molar ratio of injectant to sample).
  - Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity ( $K_D$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ). The Gibbs free energy ( $\Delta G$ ) and entropy ( $\Delta S$ ) can then be calculated.[5][11]

## Conclusion

Both SPR and ITC are powerful, label-free techniques that provide high-quality data on PROTAC binding interactions.[6][8] The choice between them often depends on the specific questions being asked.

- SPR is the superior choice for understanding the kinetics of ternary complex formation and dissociation. Its higher throughput and ability to measure on- and off-rates provide crucial insights into complex stability, which has been shown to correlate with the rate of cellular protein degradation.[5]

- ITC remains the gold standard for a complete thermodynamic characterization. It provides a comprehensive picture of the forces driving the interaction (enthalpy and entropy) and is performed in-solution, avoiding potential artifacts from surface immobilization.[4]

Ultimately, SPR and ITC are complementary techniques.[6] Using SPR for initial screening and kinetic profiling, followed by ITC for in-depth thermodynamic validation of key compounds, provides a robust and comprehensive approach to characterizing and optimizing novel PROTAC degraders.

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